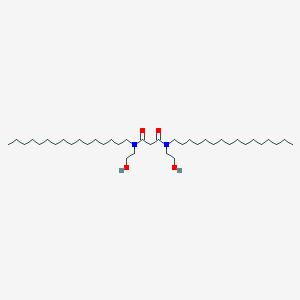
PROPANEDIAMIDE, N1,N3-DIHEXADECYL-N1,N3-BIS(2-HYDROXYETHYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various industrial and scientific applications due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide typically involves the reaction of hexadecylamine with ethylene oxide, followed by the reaction with propanediamide. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The process may also involve purification steps such as distillation and crystallization to remove impurities.
化学反応の分析
Types of Reactions
N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogens or other nucleophiles, often in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, nucleophiles; often requires a catalyst such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of cosmetics, lubricants, and other personal care products.
作用機序
The mechanism of action of N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide involves its ability to interact with both hydrophilic and hydrophobic substances. This interaction is facilitated by its amphiphilic structure, which allows it to form micelles and other aggregates. These aggregates can encapsulate hydrophobic molecules, making them more soluble in aqueous environments. The molecular targets and pathways involved in its action are primarily related to its surfactant properties.
類似化合物との比較
Similar Compounds
N,N’-bis(2-hydroxyethyl)oleamide: Similar in structure but with oleic acid-derived chains instead of hexadecyl chains.
N,N’-bis(2-hydroxyethyl)ethylenediamine: Contains ethylenediamine instead of propanediamide, leading to different chemical properties.
Uniqueness
N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide is unique due to its specific combination of hexadecyl chains and propanediamide backbone, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent in various applications.
特性
CAS番号 |
149591-38-8 |
|---|---|
分子式 |
C37H74N2O4 |
分子量 |
639 g/mol |
IUPAC名 |
N,N'-dihexadecyl-N,N'-bis(2-hydroxyethyl)propanediamide |
InChI |
InChI=1S/C39H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-40(33-35-42)38(44)37-39(45)41(34-36-43)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42-43H,3-37H2,1-2H3 |
InChIキー |
CQZOUFLZOOXAML-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN(CCO)C(=O)CC(=O)N(CCCCCCCCCCCCCCCC)CCO |
正規SMILES |
CCCCCCCCCCCCCCCCN(CCO)C(=O)CC(=O)N(CCCCCCCCCCCCCCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















